Panomifene

Catalog No.
S538601
CAS No.
77599-17-8
M.F
C25H24F3NO2
M. Wt
427.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Panomifene

CAS Number

77599-17-8

Product Name

Panomifene

IUPAC Name

2-[2-[4-[(E)-3,3,3-trifluoro-1,2-diphenylprop-1-enyl]phenoxy]ethylamino]ethanol

Molecular Formula

C25H24F3NO2

Molecular Weight

427.5 g/mol

InChI

InChI=1S/C25H24F3NO2/c26-25(27,28)24(21-9-5-2-6-10-21)23(19-7-3-1-4-8-19)20-11-13-22(14-12-20)31-18-16-29-15-17-30/h1-14,29-30H,15-18H2/b24-23+

InChI Key

MHXVDXXARZCVRK-WCWDXBQESA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

1,2-diphenyl-1(4-((2-hydroxyethylamino)ethoxy)phenyl)-3,3,3-trifluoro-1-propene, EGIS 5650, EGIS-5650, GYKI 13504, GYKI-13504, panomifene

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C(F)(F)F)C3=CC=C(C=C3)OCCNCCO

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C(F)(F)F)/C3=CC=C(C=C3)OCCNCCO

The exact mass of the compound Panomifene is 427.1759 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Panomifene is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene class, structurally distinguished from tamoxifen by the substitution of an ethyl group with a strongly electron-withdrawing trifluoromethyl (-CF3) group and a 2-hydroxyethylamino side chain[1]. In procurement and industrial research, this compound is highly valued not only as a potent antiestrogenic agent with distinct pharmacokinetic properties, but also as a rigorous benchmark molecule for validating stereoselective trifluoromethylation methodologies[1]. Its distinct structural features confer altered metabolic stability, specifically reducing the formation of genotoxic DNA adducts associated with classical triphenylethylene derivatives, making it a critical material for advanced oncology modeling and organofluorine synthetic development[2].

Substituting Panomifene with the more common analog tamoxifen fundamentally compromises both chemical methodology and biological modeling. In synthetic chemistry, tamoxifen lacks the -CF3 moiety, rendering it useless as a reference standard for testing the efficacy of novel carbocupration or hypervalent iodine-mediated trifluoromethylation catalysts[2]. In biological and pharmacological applications, tamoxifen undergoes rapid biotransformation into 4-hydroxytamoxifen, a pathway that drives the formation of DNA adducts and introduces confounding genotoxic variables in long-term studies[1]. Panomifene’s specific fluorinated architecture resists this specific human metabolic pathway, ensuring that researchers evaluating prolonged estrogen receptor antagonism are measuring receptor-mediated effects rather than secondary genotoxicity [1].

Validation of 100% E-Isomer Stereoselectivity in Trifluoromethylation

Panomifene requires strict E-isomer configuration for biological activity, making it a stringent test for synthetic methodologies. Traditional dehydration of triarylethanols yields a moderate E:Z ratio of 7.9:1 with a low overall yield of 12%[1]. In contrast, advanced carbocupration of fluoroalkylated internal alkynes using organocopper reagents achieves 100% diastereoselectivity for the E-isomer of Panomifene[1]. This makes the compound an essential target and reference standard for laboratories developing highly regio- and stereoselective fluorination catalysts.

Evidence DimensionStereoselectivity and overall yield
Target Compound Data100% E-isomer diastereoselectivity via carbocupration
Comparator Or BaselineTraditional triarylethanol dehydration (E:Z ratio 7.9:1, 12% yield)
Quantified DifferenceComplete elimination of Z-isomer contamination
ConditionsCarbocupration of fluoroalkylated internal alkynes vs. standard dehydration

Procurement of pure Panomifene is critical for analytical benchmarking when validating the stereocontrol of novel organofluorine synthetic routes.

Resistance to 4-Hydroxylation and Genotoxic Adduct Formation

A major limitation of tamoxifen in long-term in vivo models is its rapid biotransformation into 4-hydroxytamoxifen, which subsequently forms DNA adducts. Comparative in vitro metabolism studies demonstrate that the biotransformation rate of Panomifene is significantly slower than that of tamoxifen [1]. Crucially, the 4-hydroxylation pathway, which is dominant for tamoxifen in humans and responsible for its genotoxicity, is absent for Panomifene in human models, occurring primarily in dogs [1]. This structural resistance provides a cleaner pharmacological profile for isolated estrogen receptor studies.

Evidence DimensionMetabolic pathway activation
Target Compound DataAbsence of human 4-hydroxylation pathway
Comparator Or BaselineTamoxifen (rapid 4-hydroxylation and DNA adduct formation)
Quantified DifferenceComplete avoidance of human 4-hydroxylation-driven genotoxicity
ConditionsIn vitro human microsomal metabolism assays

Selecting Panomifene prevents confounding genotoxic artifacts in long-term estrogen receptor modulation models, ensuring data reflects pure receptor antagonism.

Pharmacokinetic Persistence for In Vivo Models

For researchers designing dosing regimens in mammalian models, the pharmacokinetic persistence of the SERM is a key procurement factor. Clinical pharmacokinetic evaluations of Panomifene demonstrate a highly stable systemic profile, with a terminal half-life (t1/2β) of 70.0 ± 23.1 hours following a 24 mg oral dose [1]. This extended half-life, coupled with a peak plasma concentration (Cmax) of 67.7 ± 17.4 ng/ml, allows for sustained estrogen receptor blockade without the rapid peak-and-trough fluctuations associated with less stable analogs[1].

Evidence DimensionTerminal half-life (t1/2β)
Target Compound Data70.0 ± 23.1 hours
Comparator Or BaselineBaseline short-acting SERMs (rapid clearance)
Quantified DifferenceSustained systemic presence of approximately 3 days
Conditions24 mg single oral dose in healthy post-menopausal models

The prolonged half-life reduces required dosing frequencies in animal models, minimizing handling stress and improving the consistency of longitudinal data.

Reference Standard for Organofluorine Methodology

As a complex, sterically hindered trifluoromethylated alkene, Panomifene serves as a rigorous benchmark molecule for validating new hypervalent iodine or copper-catalyzed trifluoromethylation reactions targeting internal olefins[1].

Non-Genotoxic Estrogen Receptor Modeling

Due to its resistance to 4-hydroxylation in human microsomes, Panomifene is utilized in long-term in vitro and in vivo breast cancer models where tamoxifen-induced DNA adducts would confound genomic or transcriptomic results [2].

Comparative Pharmacokinetic Assays

Deployed as a stable, long-half-life comparator in the development of next-generation triphenylethylene derivatives, allowing researchers to map the impact of the -CF3 group on metabolic clearance rates [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

427.17591349 Da

Monoisotopic Mass

427.17591349 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GCW5E728OC

Wikipedia

Panomifene

Dates

Last modified: 02-18-2024
1: Konno T, Daitoh T, Noiri A, Chae J, Ishihara T, Yamanaka H. A highly regio- and stereoselective carbocupration of fluoroalkylated internal alkynes: a short total synthesis of the antiestrogenic drug panomifene. Org Lett. 2004 Mar 18;6(6):933-6. PubMed PMID: 15012068.
2: Liu X, Shimizu M, Hiyama T. A facile stereocontrolled approach to CF3-substituted triarylethenes: synthesis of panomifene. Angew Chem Int Ed Engl. 2004 Feb 6;43(7):879-82. PubMed PMID: 14767964.
3: Monostory K, Jemnitz K, Vereczkey L, Czira G. Species differences in metabolism of panomifene, an analogue of tamoxifen. Drug Metab Dispos. 1997 Dec;25(12):1370-8. PubMed PMID: 9394026.
4: Erdélyi-Tóth V, Gyergyay F, Számel I, Pap E, Kralovánszky J, Bojti E, Csörgo M, Drabant S, Klebovich I. Pharmacokinetics of panomifene in healthy volunteers at phase I/a study. Anticancer Drugs. 1997 Jul;8(6):603-9. PubMed PMID: 9300575.
5: Borvendég J, Hermann I, Csuka O. Antiestrogens, antiandrogens. Acta Physiol Hung. 1996;84(4):405-6. PubMed PMID: 9328614.
6: Számel I, Budai B, Gyergyay F, Erdélyi-Tóth V, Kralovánsky J, Drabant S, Csörgö M, Zsarnóczay P. [Endocrine effect of a new anti-estrogen compound (EGIS-5650, panomifene) in healthy volunteers: phase I/a study]. Orv Hetil. 1994 May 15;135(20):1077-81. Hungarian. PubMed PMID: 7519764.
7: Erdélyi-Tóth V, Pap E, Kralovánszky J, Bojti E, Klebovich I. Determination of panomifene in human plasma by high-performance liquid chromatography. J Chromatogr A. 1994 May 13;668(2):419-25. PubMed PMID: 8032491.
8: Borvendég J, Anheuer Z. Influence of GYKI-13504, a new antioestrogen, on the responsiveness of isolated uterus removed from oestradiol pretreated rats to PGF2 alpha. Exp Clin Endocrinol. 1985 Dec;86(3):368-70. PubMed PMID: 3867510.

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